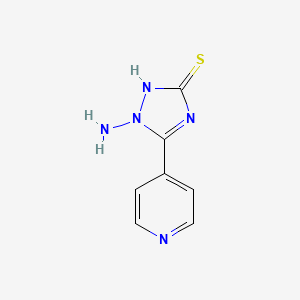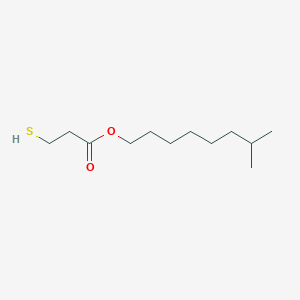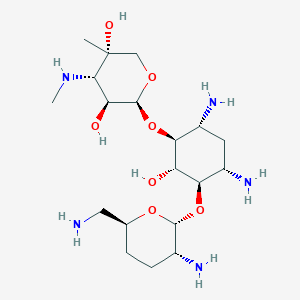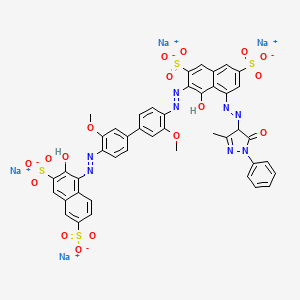
2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((4'-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid,5-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-3-[[4’-[(2-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-,tetr is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its intricate structure, which includes multiple sulfonic acid groups, hydroxyl groups, and azo linkages, making it a highly functionalized molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid,5-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-3-[[4’-[(2-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-,tetr typically involves multiple steps. The process begins with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by the diazotization of aromatic amines and subsequent coupling reactions to form the azo linkages. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The sulfonation and diazotization steps are carefully monitored to maintain consistency and yield. Advanced purification techniques such as crystallization, filtration, and chromatography are employed to isolate the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Naphthalenedisulfonic acid,5-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-3-[[4’-[(2-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-,tetr undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to form aromatic amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
2,7-Naphthalenedisulfonic acid,5-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-3-[[4’-[(2-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-,tetr has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for potential therapeutic properties due to its complex structure.
Industry: Utilized in the production of pigments, inks, and textiles.
Mecanismo De Acción
The mechanism of action of 2,7-Naphthalenedisulfonic acid,5-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-3-[[4’-[(2-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-,tetr involves its interaction with various molecular targets. The azo groups can undergo reduction to form aromatic amines, which can then interact with cellular components. The sulfonic acid groups enhance the compound’s solubility and facilitate its transport within biological systems. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: Similar structure but lacks the complex azo linkages.
1,5-Naphthalenedisulfonic acid: Contains sulfonic acid groups but differs in the position and number of functional groups.
2,6-Naphthalenedisulfonic acid: Another isomer with different sulfonic acid group positions.
Uniqueness
2,7-Naphthalenedisulfonic acid,5-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-3-[[4’-[(2-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-,tetr is unique due to its multiple azo linkages, extensive sulfonation, and the presence of both hydroxyl and methoxy groups. These features contribute to its diverse reactivity and wide range of applications.
Propiedades
Número CAS |
66214-47-9 |
|---|---|
Fórmula molecular |
C44H30N8Na4O17S4 |
Peso molecular |
1163.0 g/mol |
Nombre IUPAC |
tetrasodium;4-hydroxy-3-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C44H34N8O17S4.4Na/c1-22-39(44(55)52(51-22)27-7-5-4-6-8-27)48-47-33-21-29(71(59,60)61)16-26-20-36(72(62,63)64)41(43(54)38(26)33)50-46-32-14-10-24(18-35(32)69-3)23-9-13-31(34(17-23)68-2)45-49-40-30-12-11-28(70(56,57)58)15-25(30)19-37(42(40)53)73(65,66)67;;;;/h4-21,39,53-54H,1-3H3,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;/q;4*+1/p-4 |
Clave InChI |
ZPPSKXJGHDUCJN-UHFFFAOYSA-J |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C7C=CC(=CC7=CC(=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)OC)S(=O)(=O)[O-])C8=CC=CC=C8.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)

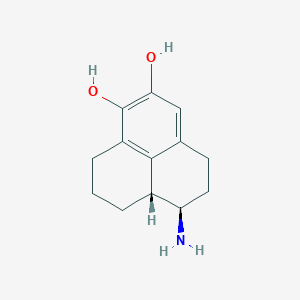

![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
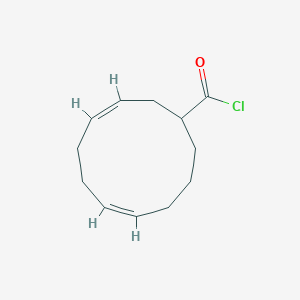

![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
